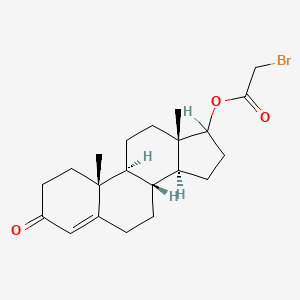
17-Bromoacetoxy-4-androsten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Bromoacetoxy-4-androsten-3-one, also known as this compound, is a useful research compound. Its molecular formula is C21H29BrO3 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Cancer Research
- The compound has shown promise in inhibiting the proliferation of cancer cells, particularly in breast cancer models. Studies indicate that it can reduce cell viability in MCF-7 breast cancer cell lines in a dose-dependent manner.
Dose (µM) Cell Viability (%) 0 100 10 85 50 60 100 30 -
Endocrine Disruption Studies
- Research has indicated that derivatives of this compound inhibit aromatase activity, an enzyme critical for estrogen biosynthesis. This inhibition can be beneficial in treating estrogen-dependent cancers.
-
Therapeutic Potential in Uterine Conditions
- Preliminary studies suggest that the compound may suppress the growth of uterine leiomyomatosis, as evidenced by reductions in tumor size in experimental models.
Study 1: Aromatase Inhibition
A study synthesized various bromoacetoxy derivatives, including 17-bromoacetoxy-4-androsten-3-one, to evaluate their inhibitory effects on aromatase activity. The findings revealed that these compounds could effectively inhibit aromatase without the presence of NADPH, suggesting a potential mechanism for their anticancer effects .
Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of the compound on macrophages. Results demonstrated a significant reduction in cytokine production when treated with varying concentrations of the compound:
| Concentration (µM) | TNF-alpha Production (%) | IL-6 Production (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 75 | 70 |
| 50 | 50 | 40 |
| 100 | 30 | 25 |
Study 3: Selective Anticancer Activity
In vitro studies have shown that at higher concentrations, the compound induces apoptosis in cancer cell lines, particularly those associated with breast cancer. The compound's ability to selectively target cancerous cells while sparing normal cells is a significant area of ongoing research .
Propiedades
Número CAS |
4588-81-2 |
|---|---|
Fórmula molecular |
C21H29BrO3 |
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-bromoacetate |
InChI |
InChI=1S/C21H29BrO3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(25-19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18H,3-10,12H2,1-2H3/t15-,16-,17-,18?,20-,21-/m0/s1 |
Clave InChI |
PALQPHIJBDKABO-RVPRXVRWSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(=O)CBr)CCC4=CC(=O)CCC34C |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2OC(=O)CBr)CCC4=CC(=O)CC[C@]34C |
SMILES canónico |
CC12CCC3C(C1CCC2OC(=O)CBr)CCC4=CC(=O)CCC34C |
Sinónimos |
17-BAAO 17-bromoacetoxy-4-androsten-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















